molecular formula C8H13N3O B1385956 3-[(3-Amino-2-pyridinyl)amino]-1-propanol CAS No. 1082123-99-6

3-[(3-Amino-2-pyridinyl)amino]-1-propanol

Cat. No.: B1385956
CAS No.: 1082123-99-6
M. Wt: 167.21 g/mol
InChI Key: NCHJHFMLMZFTAM-UHFFFAOYSA-N
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Description

3-[(3-Amino-2-pyridinyl)amino]-1-propanol is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specific details such as its CAS Registry Number, molecular formula, molar mass, mechanism of action, and confirmed biological activity could not be verified at this time and require further analytical characterization. Compounds with similar aminopyridine and propanol functional groups are often of interest in medicinal chemistry and chemical biology research . They can serve as key intermediates or building blocks in organic synthesis, potentially for the development of novel molecules. Researchers should handle this material with appropriate safety precautions. Refer to the provided Safety Data Sheet for essential handling and hazard information before use.

Properties

IUPAC Name

3-[(3-aminopyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-7-3-1-4-10-8(7)11-5-2-6-12/h1,3-4,12H,2,5-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHJHFMLMZFTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Pyridine Ring

Amination of the 2-pyridinyl ring at the 3-position can be achieved via nucleophilic aromatic substitution (S_NAr) or transition metal-catalyzed amination:

  • Nucleophilic Aromatic Substitution : Using halogenated pyridine derivatives (e.g., 3-chloro-2-pyridine) reacted with ammonia or primary amines under basic conditions in polar solvents such as ethanol or DMF. This method benefits from the electron-deficient nature of the pyridine ring facilitating substitution at the 3-position.

  • Catalytic Amination : Palladium-catalyzed Buchwald-Hartwig amination can be employed for coupling amines to halogenated pyridines, providing high regioselectivity and yields.

Coupling with 1-Propanol Derivative

The attachment of the 1-propanol moiety (specifically 1-amino-3-propanol or derivatives) is performed through:

  • Direct Amination : Reaction of 3-amino-2-pyridinyl intermediate with 3-amino-1-propanol under reflux in ethanol or other protic solvents. The reaction proceeds via nucleophilic attack of the amino group on the pyridine ring or through formation of an amine linkage.

  • Rearrangement Reactions : Studies show that under reflux conditions, rearrangement can occur, but controlling reaction time and temperature (e.g., 3 hours reflux) leads to high yields (around 57%) of the desired product without rearrangement.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amination of 3-chloro-2-pyridine Ammonia or primary amine, ethanol, base Reflux (~78 °C) 5–15 hours 74–86 High regioselectivity, no rearrangement
Coupling with 3-amino-1-propanol 3-amino-2-pyridinyl intermediate, ethanol Reflux (~78 °C) 3 hours ~57 Controlled to avoid rearrangement
Rearrangement (if uncontrolled) Prolonged reflux or harsher conditions >78 °C >10 hours - Leads to byproducts, reduced yield

Mechanistic Insights

  • The nucleophilic aromatic substitution is electronically controlled, with the electron deficiency at the pyridine carbon directing the amination site.
  • The rearrangement reactions observed in related pyridinyl systems involve migration of amino groups or ring-opening under harsh conditions, which can be minimized by controlling reaction time and temperature.
  • The presence of a primary amine with a higher boiling point (above 145 °C) at the C3 position prevents rearrangement during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Amino-2-pyridinyl)amino]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group on the pyridine ring can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-[(3-Amino-2-pyridinyl)amino]-1-propanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Amino-2-pyridinyl)amino]-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : Bromine and chlorine substituents increase molecular weight and may enhance electrophilic reactivity compared to the parent compound. Methyl groups (e.g., in 5-Bromo-3-methyl derivative) could sterically hinder reactions .
  • Applications : These analogues are marketed as research reagents, implying roles in cross-coupling reactions or as intermediates in drug development.

Amino Alcohols with Varied Backbones

3-(Dimethylamino)-1-propanol

  • Molecular Formula: C₅H₁₃NO.
  • Properties : Thermodynamic data (e.g., vapor pressure, heat capacity) are available (Table F.1 in ), with a standard molar heat capacity (Cp,mo ) of 207.5 J·K⁻¹·mol⁻¹ at 298.15 K. Its volatility is higher than bulkier pyridine derivatives due to simpler structure .
  • Applications : Used in coatings, surfactants, or as a catalyst in polymerization .

DL-1-Amino-2-propanol

  • Molecular Formula: C₃H₉NO.
  • Properties : Classified as a dangerous substance (mp -2°C) with applications in chiral synthesis .

Complex Derivatives with Functional Groups

3-[[4-[Bis(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-1-propanol (CAS 104226-19-9)

  • Structure: Contains a nitro group and bis-hydroxyethylamino phenyl ring (MW: 299.32 g/mol) .
  • Applications: A component of the dye Brilliant Black BN (HC Violet 2), highlighting its role in colorant chemistry versus the likely pharmaceutical focus of pyridine-based amino alcohols .

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

  • Molecular Formula : C₈H₁₀N₂O₂.
  • Contrast: Replaces the propanol group with a carboxylic acid, making it an amino acid (e.g., for peptide synthesis) rather than an amino alcohol .

Biological Activity

3-[(3-Amino-2-pyridinyl)amino]-1-propanol, also known by its chemical formula C₈H₁₃N₃O, is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications in research and medicine, and various studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a pyridine ring with an amino group and a propanol chain. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC₈H₁₃N₃O
CAS Number1082123-99-6
Molecular Weight165.21 g/mol
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, which may lead to therapeutic effects in different conditions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in diseases where such pathways are dysregulated.
  • Receptor Binding : It can bind to receptors, potentially altering their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by various pathogens.

Anticancer Potential

Preliminary investigations suggest that it may have anticancer effects by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits, possibly through the inhibition of neuroinflammatory processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Evaluation : A study assessed the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to reduced viability of cancer cell lines, indicating potential use as an anticancer agent.
  • Neuroprotection Research : Investigations into neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its role in neuroprotection.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with related compounds:

Compound NameBiological ActivityUnique Features
3-Amino-2-pyridoneModerate antimicrobialSimilar structure but less potent
4-(Aminomethyl)pyridineAnticancerDifferent functional group positioning
2-(Aminomethyl)-pyridineNeuroprotectiveLacks propanol chain

Q & A

Q. What are reliable synthetic routes for 3-[(3-Amino-2-pyridinyl)amino]-1-propanol?

A Mannich reaction involving amino alcohols and heterocyclic amines is a validated approach. For example, structural analogues of this compound have been synthesized via Mannich reactions between diethanolamine derivatives and heterocyclic moieties (e.g., 9-deazahypoxanthine), yielding nM-scale inhibitors . Optimize reaction conditions (e.g., pH, temperature) to enhance regioselectivity and minimize side products. Characterization via NMR and LC-MS is critical to confirm purity and regiochemistry.

Q. How can thermodynamic properties (e.g., vapor pressure, heat capacity) of this compound be experimentally determined?

Vapor pressure measurements for amino alcohols are commonly conducted using transpiration, static, or ebulliometric methods. For instance, transpiration data for 3-(dimethylamino)-1-propanol at 298.15 K showed a vapor pressure of ~10 kPa, validated against static and ebulliometric methods . Differential scanning calorimetry (DSC) is recommended for heat capacity (Cp,m°) determination, with corrections for phase transitions. Reference tables for ∆lgCp,m° values of amino alcohols (e.g., ~150 J·K⁻¹·mol⁻¹) can guide extrapolation .

Q. What analytical techniques are recommended for impurity profiling?

High-performance liquid chromatography (HPLC) with UV detection is standard. For example, USP guidelines for structurally related amino alcohols specify gradient elution with C18 columns and detection at 220–280 nm to resolve impurities (e.g., methylamino-thiophenyl derivatives) . Mass spectrometry (MS) coupled with HPLC can identify trace byproducts, such as naphthalenol derivatives, which may arise from incomplete reactions .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., vapor pressure) across studies be resolved?

Discrepancies often stem from methodological differences. For example, transpiration data for 3-(dimethylamino)-1-propanol showed a 5–10% deviation compared to static or ebulliometric methods due to temperature control variations . To resolve contradictions:

  • Use multiple independent methods (e.g., transpiration + DSC) for cross-validation.
  • Apply the Clarke-Glew equation to extrapolate vapor pressure data across temperatures.
  • Reference standardized datasets (e.g., NIST Chemistry WebBook) for baseline comparisons .

Q. What strategies optimize regioselectivity in the synthesis of derivatives with modified pyridinyl or propanol groups?

Regioselectivity can be enhanced via:

  • Protecting groups : Temporarily block reactive amines (e.g., tert-butoxycarbonyl) to direct coupling to the pyridinyl nitrogen .
  • Catalysis : Use palladium catalysts for Suzuki-Miyaura coupling to functionalize the pyridine ring without disrupting the propanol backbone .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce steric hindrance .

Q. How does structural modification (e.g., substitution on the pyridinyl ring) affect bioactivity?

Structure-activity relationship (SAR) studies on analogues reveal that:

  • Electron-withdrawing groups (e.g., nitro) on the pyridinyl ring reduce inhibitory potency in enzyme assays, likely due to reduced nucleophilicity.
  • Hydrophilic side chains (e.g., hydroxyl groups) enhance solubility but may decrease membrane permeability .
    For example, replacing the pyridinyl group with a thiophene moiety in related compounds led to a 10-fold drop in HsPNP inhibition, highlighting the pyridine's role in binding affinity .

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets?

Key challenges include:

  • Conformational flexibility : The propanol chain and pyridinyl amine allow multiple rotameric states, complicating docking studies. Use molecular dynamics (MD) simulations to identify dominant conformers .
  • Solvation effects : Implicit solvent models (e.g., GB/SA) may underestimate hydrogen-bonding interactions. Explicit solvent MD is preferred for accuracy .
  • Target validation : Cross-validate predictions with experimental assays (e.g., surface plasmon resonance) to confirm binding kinetics .

Methodological Considerations

Q. How to address stability issues during storage?

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the amine groups .
  • Light sensitivity : Amber glassware is recommended; UV-Vis spectroscopy can monitor degradation (e.g., λmax shifts indicate amine oxidation) .

Q. What are best practices for quantifying trace impurities in pharmacological studies?

  • Internal standards : Use deuterated analogues (e.g., 3-Amino-1-propanol-1,1,2,2,3,3-d6) for LC-MS calibration .
  • Limit of detection (LOD) : Achieve sub-ppm sensitivity via high-resolution MS (HRMS) or isotope dilution .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Amino-2-pyridinyl)amino]-1-propanol
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3-[(3-Amino-2-pyridinyl)amino]-1-propanol

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